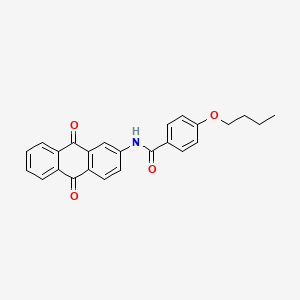
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, photodynamic therapy, and organic electronics. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In photodynamic therapy, it has been used as a photosensitizer to selectively destroy cancer cells. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its ability to interact with DNA and inhibit the activity of topoisomerase enzymes. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has a low toxicity profile and does not cause any significant changes in biochemical and physiological parameters such as liver and kidney function, blood glucose levels, and lipid profiles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, its low solubility in water and organic solvents can pose challenges in its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide. One direction is to explore its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, its potential applications in organic electronics and other fields can also be further explored.
In conclusion, 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves the reaction of 9,10-anthraquinone with benzoyl chloride and butylamine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-3-14-30-18-11-8-16(9-12-18)25(29)26-17-10-13-21-22(15-17)24(28)20-7-5-4-6-19(20)23(21)27/h4-13,15H,2-3,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZKNUGCIXHULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
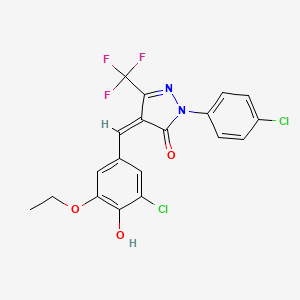
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
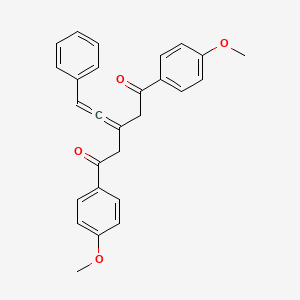
![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)
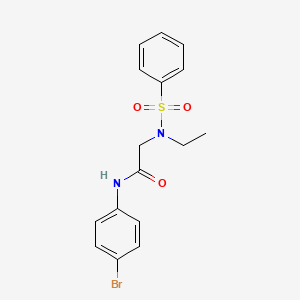
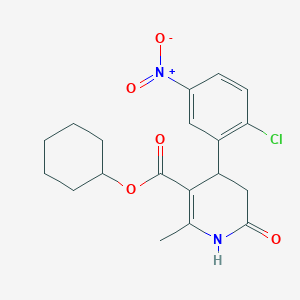

![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)
![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)
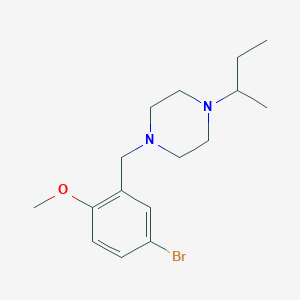
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)